molecular formula C13H23NO4 B1601832 (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate CAS No. 245115-20-2

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

Cat. No.: B1601832
CAS No.: 245115-20-2
M. Wt: 257.33 g/mol
InChI Key: MHYUFBHMDDIXTD-NXEZZACHSA-N
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Description

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is a chemical compound with the molecular formula C13H23NO4. It is a derivative of cyclopentanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate typically involves the following steps:

    Formation of the cyclopentanecarboxylic acid derivative: This can be achieved through various methods, including the hydrogenation of cyclopentene derivatives or the oxidation of cyclopentanol.

    Introduction of the amino group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Hydrolysis: Produces (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid.

    Deprotection: Yields (1R,2R)-Ethyl 2-amino-cyclopentanecarboxylate.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: Similar structure but lacks the ethyl ester group.

    1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a cyclopentane ring.

    tert-Butyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Similar but with a tert-butyl ester group instead of an ethyl ester group.

Uniqueness

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is unique due to its specific stereochemistry and the presence of both the Boc-protected amino group and the ethyl ester group. This combination makes it particularly useful in the synthesis of stereochemically complex molecules and in applications requiring selective protection and deprotection of functional groups.

Properties

IUPAC Name

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUFBHMDDIXTD-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567339
Record name Ethyl (1R,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245115-20-2
Record name Ethyl (1R,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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